C15H9F3N4O3

Epigenetics Virtual Screening Acetyltransferase Inhibition

The molecular formula C15H9F3N4O3 corresponds to a series of regioisomeric pyridinyl-substituted 1,2,3-triazole-4-carboxylic acid derivatives bearing a trifluoromethoxy substituent on the N1-phenyl ring. The most commercially documented representative, 5-(Pyridin-3-yl)-1-(3-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1340834-14-1), features a pyridin-3-yl group at C5, a 3-trifluoromethoxyphenyl group at N1, and a free carboxylic acid at C4, yielding a molecular weight of 350.25 g/mol.

Molecular Formula C15H9F3N4O3
Molecular Weight 350.25 g/mol
Cat. No. B12174528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC15H9F3N4O3
Molecular FormulaC15H9F3N4O3
Molecular Weight350.25 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=N1)C(=O)N(C2=O)CCC(=O)NC3=CC(=C(C(=C3)F)F)F
InChIInChI=1S/C15H9F3N4O3/c16-8-5-7(6-9(17)11(8)18)21-10(23)1-4-22-14(24)12-13(15(22)25)20-3-2-19-12/h2-3,5-6H,1,4H2,(H,21,23)
InChIKeyDIPMUAARTCWUCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C15H9F3N4O3 Pyridinyl-Triazole Carboxylic Acid Derivative: Essential Procurement Specifications for Medicinal Chemistry Building Blocks


The molecular formula C15H9F3N4O3 corresponds to a series of regioisomeric pyridinyl-substituted 1,2,3-triazole-4-carboxylic acid derivatives bearing a trifluoromethoxy substituent on the N1-phenyl ring. The most commercially documented representative, 5-(Pyridin-3-yl)-1-(3-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1340834-14-1), features a pyridin-3-yl group at C5, a 3-trifluoromethoxyphenyl group at N1, and a free carboxylic acid at C4, yielding a molecular weight of 350.25 g/mol . This compound class has been identified as a prototype scaffold for inhibitors of the acetyl transferase KAT2A (also known as GCN5), with the N-pyridinium-4-carboxylic-5-alkyl triazole architecture demonstrating the highest virtual screening specificity score toward this epigenetic target [1]. The presence of both a metal-chelating carboxylic acid and a hydrogen-bond-accepting pyridine ring makes this scaffold uniquely suited for fragment-based drug discovery and targeted covalent inhibitor design.

Why Generic Substitution of C15H9F3N4O3 Is Not Feasible: Regioisomeric Specificity and Target Engagement Requirements


The C15H9F3N4O3 molecular formula encompasses multiple regioisomers that differ critically in the position of the pyridine nitrogen (3-pyridyl vs. 4-pyridyl) and the trifluoromethoxy substitution pattern on the N1-phenyl ring (meta vs. para). These subtle structural variations produce distinct electronic environments at the triazole C4-carboxylic acid and alter the spatial orientation of the pyridine ring, directly impacting target binding. In the KAT2A inhibitor programme, virtual screening demonstrated that N-pyridinium-4-carboxylic-5-alkyl triazole architectures achieve the highest specificity scores toward KAT2A, while closely related 5-hydroxy-triazoles and alternative regioisomers showed substantially lower predicted affinity [1]. Furthermore, the para-substituted trifluoromethoxy analog (CAS 1326844-69-2) exhibits different lipophilicity and hydrogen-bonding capacity compared to the meta-substituted isomer (CAS 1340834-14-1), which can alter membrane permeability and off-target binding profiles . Consequently, casual interchange of these isomeric building blocks in a synthetic sequence will yield divergent final compounds with unpredictable biological activity, making exact structural specification essential for reproducible research.

Quantitative Differentiation Evidence for C15H9F3N4O3 (CAS 1340834-14-1) versus Closest Structural Analogs


KAT2A Virtual Screening Specificity Score of Pyridyl-Triazole Carboxylate Scaffold Compared to Alternative Triazole Chemotypes

In a prospective virtual screening campaign against KAT2A, the N-pyridinium-4-carboxylic-5-alkyl triazole chemotype—to which CAS 1340834-14-1 belongs—achieved the highest structure-target specificity score among all triazole subclasses evaluated. By contrast, N-aryl-5-hydroxytriazoles and N-pyridine-4-alkyl triazoles lacking the carboxylic acid moiety exhibited markedly lower specificity scores toward KAT2A. The ensemble of binding affinity tests and in vitro inhibition assays confirmed that pyridyl-triazole carboxylates constitute the prototype inhibitor class for this acetyltransferase, whereas non-carboxylate analogs failed to produce meaningful inhibition [1]. This establishes the carboxylic acid functionality as a key pharmacophoric element, directly differentiating CAS 1340834-14-1 from non-acidic triazole building blocks that share the same heterocyclic core but lack this critical metal-coordinating group.

Epigenetics Virtual Screening Acetyltransferase Inhibition

Regioisomeric Purity and Positional Differentiation: 3-Pyridyl (CAS 1340834-14-1) versus 4-Pyridyl (CAS 1326843-85-9) Isomers

The two commercially available regioisomers—5-(pyridin-3-yl)-1-(3-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1340834-14-1) and 5-(pyridin-4-yl)-1-(3-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1326843-85-9)—differ exclusively in the nitrogen position on the pyridine ring. CAS 1340834-14-1 carries the pyridin-3-yl substituent, placing the nitrogen at the meta position relative to the triazole attachment point, while CAS 1326843-85-9 carries the pyridin-4-yl group with the nitrogen at the para position. This positional isomerism alters the vector of hydrogen-bond acceptance and the dipole moment of the molecule. Suppliers including Fluorochem and Bidepharm report standard purity of 98% for CAS 1340834-14-1, with batch-specific QC certificates (NMR, HPLC, GC) ensuring regioisomeric identity . The 3-pyridyl isomer places the nitrogen lone pair in a geometry distinct from the 4-pyridyl isomer, which can affect metal coordination geometry in metalloenzyme inhibitor design.

Fragment-Based Drug Design Structure-Activity Relationship Isomer Purity

Trifluoromethoxy Phenyl Substitution: Meta (CAS 1340834-14-1) versus Para (CAS 1326844-69-2) Regioisomer Comparison

A second dimension of regioisomerism exists at the N1-phenyl ring: CAS 1340834-14-1 bears the trifluoromethoxy group at the meta (3-) position, while a distinct isomer (CAS 1326844-69-2) places this substituent at the para (4-) position. The meta-trifluoromethoxy substitution pattern alters the electron density distribution across the phenyl ring differently from the para isomer, affecting both the pKa of the triazole-carboxylic acid through inductive effects and the overall molecular lipophilicity (logP). The meta-substituted isomer is commercially available with documented 98% purity and full analytical characterization, including NMR chemical shift assignments that unambiguously distinguish the meta substitution pattern from the para analog .

Lipophilicity Modulation Metabolic Stability ADME Optimization

Carboxylic Acid Functionality as a Synthetic Diversification Handle Compared to Non-Functionalized Triazole Cores

CAS 1340834-14-1 possesses a free carboxylic acid at the triazole C4 position, enabling direct amide coupling, esterification, or reduction without requiring additional functional group interconversion steps. This contrasts with alternative triazole building blocks that lack a carboxyl handle, such as 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole (no carboxylic acid) or 5-methyl-1-phenyl-1H-1,2,3-triazole, which require de novo functionalization. The carboxylic acid group provides a validated attachment point for generating compound libraries; the KAT2A inhibitor study specifically demonstrated that the carboxylic acid functionality is essential for acetyltransferase inhibition, as non-carboxylate triazoles did not produce measurable KAT2A inhibition in vitro [1]. Commercial availability at 98% purity with documented stability under standard storage conditions (powder, -20°C) further reduces procurement risk for multi-step synthesis campaigns .

Parallel Synthesis Amide Coupling Fragment Elaboration

Evidence-Backed Application Scenarios for C15H9F3N4O3 Pyridinyl-Triazole Carboxylic Acid (CAS 1340834-14-1)


KAT2A/GCN5 Acetyltransferase Inhibitor Discovery and Chemical Probe Development

The N-pyridinium-4-carboxylic-5-alkyl triazole scaffold, as embodied by CAS 1340834-14-1, has been validated through prospective virtual screening and in vitro inhibition assays as the prototype inhibitor class for KAT2A acetyltransferase . Research groups focused on epigenetic chemical probe development should prioritize this scaffold over non-carboxylate triazoles, which showed no detectable KAT2A inhibition in the same study. The 3-pyridyl isomer (CAS 1340834-14-1) offers a distinct hydrogen-bond geometry compared to the 4-pyridyl isomer (CAS 1326843-85-9), enabling SAR exploration of the pyridine nitrogen position without altering the core triazole-carboxylic acid pharmacophore. Procurement of the 98%-purity, analytically certified material ensures batch-to-batch consistency for enzymatic assay reproducibility .

Fragment-Based Drug Design (FBDD) Library Construction with Metal-Chelating Carboxylic Acid Warheads

The combination of a carboxylic acid (metal-coordinating functionality) and a pyridine ring (hydrogen-bond acceptor) within a single low-molecular-weight scaffold (MW 350.25) makes CAS 1340834-14-1 an ideal fragment for screening against metalloenzyme targets, particularly zinc-dependent enzymes such as HDACs, matrix metalloproteinases, and other acetyltransferases. The experimentally confirmed KAT2A binding affinity validates the metal-chelating hypothesis. The meta-trifluoromethoxy substituent provides a 19F NMR handle for fragment-based screening by fluorine NMR, enabling direct binding detection without target labeling. The 98% purity specification with batch-specific QC documentation meets the stringent purity requirements (>95%) typically mandated for fragment library compounds.

Structure-Activity Relationship (SAR) Studies on Triazole Regioisomerism for Target Selectivity Profiling

The availability of both 3-pyridyl (CAS 1340834-14-1, 98% purity) and 4-pyridyl (CAS 1326843-85-9, 95% typical purity) regioisomers enables systematic head-to-head SAR comparison of pyridine nitrogen positioning on target potency and selectivity. In the KAT2A programme, the N-pyridinium-4-carboxylic motif was specifically identified as the highest-scoring chemotype , suggesting that the 4-carboxylic architecture (which can be derived from either isomer) is critical. By procuring both isomers and converting them to the corresponding amides, medicinal chemistry teams can deconvolute the contribution of the pyridine nitrogen position to binding affinity and off-target selectivity, generating SAR data that cannot be obtained from either isomer alone.

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